2,3-Dihydro-1,4-benzodioxin-5-amine is a heterocyclic aromatic amine featuring a rigid benzodioxin scaffold. Unlike its more common 6-amino positional isomer, the amine group at the C-5 position is ortho to one of the ring's ether linkages. This specific substitution pattern creates a distinct steric and electronic environment, making it a valuable, non-interchangeable precursor for applications in medicinal chemistry and materials science where precise regiochemical outcomes are critical for biological activity or material performance. [REFS-1, REFS-2]
Substituting 2,3-Dihydro-1,4-benzodioxin-5-amine with its more common positional isomer, 2,3-dihydro-1,4-benzodioxin-6-amine, is unreliable for targeted synthesis. The location of the amine group dictates the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution or condensation. The C-5 amine directs reactions to different positions and results in products with fundamentally different geometries and properties compared to those derived from the C-6 amine. [REFS-1, REFS-2] This makes the two isomers procurement-distinct building blocks for separate, well-defined molecular targets rather than interchangeable commodities.
The substitution pattern of the 5-amino-1,4-benzodioxin ring provides predictable regiochemical control in downstream reactions. For example, in a related 5-carboxamide analog, electrophilic nitration occurs cleanly at the C-7 position, demonstrating a specific and high-yielding transformation. [1] This contrasts with the 6-amino isomer, where the amine's ortho,para-directing effect would favor substitution at both the C-5 and C-7 positions, potentially leading to isomeric mixtures that require costly and difficult separation.
| Evidence Dimension | Regioselectivity of Electrophilic Aromatic Substitution |
| Target Compound Data | Substitution directed specifically to the C-7 position (demonstrated on a closely related 5-substituted derivative). [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278479/" target="_blank">1</a>] |
| Comparator Or Baseline | 2,3-Dihydro-1,4-benzodioxin-6-amine: Standard ortho,para-directing behavior would lead to a mixture of C-5 and C-7 substituted products. |
| Quantified Difference | Qualitatively, the potential to yield a single product isomer versus a mixture of isomers. |
| Conditions | Electrophilic nitration using nitric acid and trifluoroacetic acid. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278479/" target="_blank">1</a>] |
Procuring this specific isomer ensures higher process efficiency and yield of the desired final product, avoiding complex purification of regioisomers.
The geometry of building blocks is critical in designing functional materials like organic semiconductors and dyes. [1] The C-5 amine's position results in an 'angled' or asymmetric geometry when used in condensation reactions (e.g., with quinones) to form larger, planar heterocyclic systems. This is a deliberate design choice that directly influences the final material's solid-state packing, solubility, and electronic properties. [2]
| Evidence Dimension | Resulting Molecular Geometry in Condensation Polymerization |
| Target Compound Data | Produces angled, asymmetric, 'bent' ladder-type structures. |
| Comparator Or Baseline | 2,3-Dihydro-1,4-benzodioxin-6-amine: Produces more linear, symmetric ladder-type structures. |
| Quantified Difference | Difference in the fundamental symmetry and topology of the resulting macromolecule. |
| Conditions | Condensation reaction with diketone or quinone precursors to form phenazine, phenoxazine, or phenothiazine-type structures. [REFS-1, REFS-2] |
This isomer is the correct procurement choice for developing materials where non-linear structure is required to tune solubility, prevent excessive π-stacking, or achieve specific optoelectronic properties.
The amine group at the C-5 position is flanked by a hydrogen at C-6 and the bulky ether oxygen of the dioxin ring at C-4. This increased steric hindrance relative to the more exposed amine at the C-6 position can be leveraged to moderate reactivity. This allows for more controlled mono-functionalization and can help prevent undesirable side reactions, such as the formation of di-substituted products, which may occur with less hindered aniline analogs.
| Evidence Dimension | Steric Hindrance around the Amine Group |
| Target Compound Data | Higher steric hindrance due to the adjacent C-4 ether linkage. |
| Comparator Or Baseline | 2,3-Dihydro-1,4-benzodioxin-6-amine: Lower steric hindrance, with adjacent C-H bonds. |
| Quantified Difference | Qualitative difference in the local chemical environment of the amine functional group. |
| Conditions | General synthetic reactions such as acylation, alkylation, or diazotization. |
For complex syntheses, moderated reactivity can be a key processing advantage, improving the selectivity and yield of the desired product without requiring additional protecting group steps.
This compound is the correct choice when a multi-step synthesis requires a specific substitution pattern on the benzodioxin ring that cannot be achieved without ambiguity using other isomers. Its predictable reactivity enables the efficient production of single-isomer intermediates, crucial for drug development programs. [1]
Use this precursor to create angled or 'bent-core' functional materials. The designed asymmetry is critical for applications requiring high solubility in organic solvents and controlled solid-state morphology, which are key performance parameters for printable electronics and specialized coatings. [2]
This amine is a suitable starting material for ligands where the steric bulk around the coordination site needs to be precisely controlled. The inherent hindrance can influence the metal complex's coordination number and geometry, providing a tool for fine-tuning catalytic activity or stability.
Acute Toxic;Irritant